(E)-Tetrachlorvinphos

poultry ectoparasite control acaricide residual efficacy Ornithonyssus sylviarum management

(E)-Tetrachlorvinphos (CAS 22350-76-1) is the E-stereoisomer of tetrachlorvinphos, a vinyl organophosphate insecticide and acaricide characterized by a 2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate scaffold. Unlike many organophosphates developed primarily for crop protection, tetrachlorvinphos has been predominantly deployed in veterinary and livestock contexts—as a feed-through larvicide in cattle, hogs, goats, and horses, as a poultry ectoparasiticide, and in pet flea collars.

Molecular Formula C10H9Cl4O4P
Molecular Weight 366.0 g/mol
CAS No. 22350-76-1
Cat. No. B12337566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Tetrachlorvinphos
CAS22350-76-1
Molecular FormulaC10H9Cl4O4P
Molecular Weight366.0 g/mol
Structural Identifiers
SMILESCOP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl
InChIInChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+
InChIKeyUBCKGWBNUIFUST-BJMVGYQFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73 °F (NTP, 1992)
SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS;  TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/
Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C)
Partially soluble in chloroform
Limited solubility in most aromatic hydrocarbons.
In water, 11 mg/L at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





(E)-Tetrachlorvinphos (CAS 22350-76-1): Organophosphate Insecticide and Acaricide Baseline for Scientific Procurement


(E)-Tetrachlorvinphos (CAS 22350-76-1) is the E-stereoisomer of tetrachlorvinphos, a vinyl organophosphate insecticide and acaricide characterized by a 2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate scaffold [1]. Unlike many organophosphates developed primarily for crop protection, tetrachlorvinphos has been predominantly deployed in veterinary and livestock contexts—as a feed-through larvicide in cattle, hogs, goats, and horses, as a poultry ectoparasiticide, and in pet flea collars [2]. Its commercial history dates to 1966, and it remains registered in several jurisdictions for specific use niches where its combination of efficacy against ectoparasites and relatively wide mammalian safety margin provides a differentiated profile within the organophosphate class [2].

Why (E)-Tetrachlorvinphos Cannot Be Simply Replaced by In-Class Organophosphate Alternatives


Organophosphate insecticides are often treated as interchangeable commodities in procurement, yet substitution with a closely related analog—such as coumaphos, malathion, or dichlorvos—carries quantifiable performance and safety risks. In poultry mite control, tetrachlorvinphos delivers 4.3 weeks of residual control, substantially outlasting both coumaphos (3.5 weeks) and malathion (2 weeks) under identical field conditions [1]. In mammalian safety, tetrachlorvinphos exhibits an acute oral LD50 in rats of 4,000–5,000 mg/kg, which is approximately 100- to 300-fold higher (less toxic) than coumaphos at 16–41 mg/kg [2]. Furthermore, tetrachlorvinphos tested negative for organophosphate-induced delayed neuropathy (OPIDN) in hens, whereas structural analogs including DEF, EPN, and leptophos induced irreversible ataxia at low doses [3]. These differences mean that substituting tetrachlorvinphos with a cheaper in-class alternative can simultaneously reduce efficacy, narrow the safety margin, and introduce neurotoxicity liabilities that are absent from the tetrachlorvinphos profile.

(E)-Tetrachlorvinphos Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Comparators


Residual Mite Control Duration: Tetrachlorvinphos Outlasts Coumaphos and Malathion in Field Poultry Trials

In a direct four-arm field comparison on caged laying hens naturally infested with northern fowl mites (Ornithonyssus sylviarum), tetrachlorvinphos provided 4.3 weeks of residual control, exceeding coumaphos (3.5 weeks) by 23% and more than doubling the residual duration of malathion (2.0 weeks). Carbaryl provided the longest control at 5.0 weeks, though its carbamate chemistry places it outside the organophosphate class [1]. No presumptive evidence of mite resistance to tetrachlorvinphos was encountered, whereas malathion frequently failed to produce satisfactory control in the same trial [1].

poultry ectoparasite control acaricide residual efficacy Ornithonyssus sylviarum management

Acute Mammalian Oral Toxicity: Tetrachlorvinphos LD50 Exceeds Coumaphos by Over Two Orders of Magnitude

The acute oral LD50 of tetrachlorvinphos technical material in rats ranges from 4,000 to 5,000 mg/kg [1], classifying it as practically non-toxic to slightly toxic [2]. In stark contrast, coumaphos—another organophosphate deployed for similar livestock ectoparasite indications—has an acute oral LD50 in rats of 16–41 mg/kg [3]. This represents an approximate 100- to 300-fold difference in acute mammalian lethality. In 13-week subchronic feeding studies, tetrachlorvinphos produced no toxicologically significant changes at 200 ppm in rats and dogs, and a two-year rat study established a no-observed-effect level of 125 ppm [1].

mammalian safety margin acute oral toxicity veterinary insecticide risk assessment

OPIDN Liability: Tetrachlorvinphos Tests Negative for Delayed Neurotoxicity While Multiple In-Class Analogs Induce Irreversible Ataxia

In a systematic 14-compound hen study evaluating organophosphate-induced delayed neuropathy (OPIDN) potential, tetrachlorvinphos produced no consistent ataxia following repeated oral or dermal administration [1]. By contrast, DEF induced ataxia at doses exceeding 21 mg/kg/day, EPN caused irreversible ataxia at as little as 1.3 mg/kg dermally or 5 mg/kg/day orally, and leptophos was neurotoxic at 6–7 mg/kg/day dermally or 10 mg/kg/day orally [1]. Isofenphos-treated hens developed OPIDN but died soon afterward [1]. The study authors explicitly classified tetrachlorvinphos among those compounds that 'did not induce consistent ataxia whether administered orally or dermally' [1].

organophosphate-induced delayed neuropathy OPIDN screening hen neurotoxicity model

Blood Cholinesterase Inhibition: Marked Species- and Blood-Fraction-Dependent Sensitivity Demonstrates Non-Uniform Target Engagement Relevant to Livestock Safety

In vitro cholinesterase (ChE) inhibition assays revealed pronounced species- and fraction-dependent differences in sensitivity to tetrachlorvinphos [1]. Horse plasma butyrylcholinesterase was exquisitely sensitive (IC50 = 97 nM), whereas horse erythrocyte acetylcholinesterase was nearly insensitive (IC50 > 1,000,000 nM), yielding a >10,000-fold selectivity window within the same species [1]. Cow plasma ChE showed relatively low sensitivity (IC50 = 784 μM) compared with cow erythrocyte ChE (IC50 = 216 μM), while rat plasma and erythrocyte activities had broadly similar sensitivity (54 μM and 78 μM, respectively) [1]. This species-dependent pattern—wherein the target livestock species (cattle) exhibit substantially lower plasma ChE sensitivity than laboratory rodents—provides a biochemical basis for the observed wide mammalian safety margin of tetrachlorvinphos in cattle applications. No comparator organophosphate was evaluated within this study; the species-selectivity profile is presented as an intrinsic property of tetrachlorvinphos.

cholinesterase inhibition species selectivity butyrylcholinesterase vs acetylcholinesterase feed-through larvicide safety

Stored Grain Protection: Tetrachlorvinphos Matches Chlorpyrifos-Methyl in Residual Persistence on Maize, Surpasses Malathion

In a laboratory residual toxicity study evaluating five insecticides on three maize and three sorghum varieties, tetrachlorvinphos and chlorpyrifos-methyl exhibited the longest residual action on maize against Sitophilus zeamais and Rhyzopertha dominica [1]. Malathion showed shorter residual persistence on maize, and pirimiphos-methyl was the least persistent on this grain type [1]. Additionally, R. dominica (the lesser grain borer) proved more susceptible to tetrachlorvinphos than to chlorpyrifos-methyl, malathion, or pirimiphos-methyl, while S. zeamais was more susceptible to chlorpyrifos-methyl [1]. This differential species susceptibility pattern provides a rationale for selecting tetrachlorvinphos in grain storage contexts where R. dominica is the predominant pest.

stored grain insecticide Sitophilus zeamais control residual grain protectant

Termite Control Efficacy: Tetrachlorvinphos Achieves Effective Wood Protection at Concentrations Equivalent to Chlorpyrifos and Phoxim

In a standardized wood-block laboratory evaluation against Coptotermes formosanus, tetrachlorvinphos met the efficacy threshold at a treating concentration below 0.1% (w/v), matching the performance of chlorpyrifos and phoxim—the two most effective compounds in the five-organophosphate panel [1]. Acephate required 0.1–0.2% and fenitrothion required 0.2–0.4% to achieve comparable wood protection, while the organochlorine reference chlordane required 0.5–1.0% [1]. This places tetrachlorvinphos in the top tier of organophosphate termiticides by concentration-normalized efficacy.

wood preservation termiticide efficacy Coptotermes formosanus control

(E)-Tetrachlorvinphos: Evidence-Backed Application Scenarios for Scientific and Industrial Deployment


Poultry Ectoparasite Management: Superior Residual Control of Northern Fowl Mites in Laying Hen Operations

For integrated pest management programs in caged-layer facilities where northern fowl mite (Ornithonyssus sylviarum) infestation is a chronic challenge, tetrachlorvinphos aqueous sprays deliver 4.3 weeks of residual control—outlasting coumaphos by approximately one week and more than doubling the effective window of malathion [1]. This extended residual activity reduces re-treatment frequency, lowers cumulative labor costs, and minimizes bird handling stress. The absence of detectable mite resistance to tetrachlorvinphos in field populations further supports its role as a dependable rotational partner in resistance management strategies [1].

Feed-Through Larvicide Programs in Cattle and Horses: Wide Mammalian Safety Margin Enables Oral Administration

Tetrachlorvinphos is uniquely positioned as a feed-through larvicide for fly control in cattle and horses, a use pattern predicated on the compound's exceptionally low acute mammalian toxicity (rat oral LD50 4,000–5,000 mg/kg) [2] combined with its demonstrated negative OPIDN profile [3]. The species-dependent cholinesterase inhibition data—showing cow plasma ChE is ~14.5-fold less sensitive to tetrachlorvinphos than rat plasma ChE—provide a mechanistic basis for the observed safety in cattle [4]. This combination of attributes is not replicated by alternative organophosphates such as coumaphos (LD50 16–41 mg/kg) or DEF/EPN/leptophos (OPIDN-positive), making tetrachlorvinphos the evidence-based choice for oral larvicide programs in production livestock.

Neurotoxicity-Conscious Organophosphate Selection: Mitigating OPIDN Liability in Veterinary and Agricultural Use

In regulatory environments and end-user contexts where organophosphate-induced delayed neuropathy (OPIDN) is a material liability concern, tetrachlorvinphos offers a documented negative OPIDN status [3]. This stands in contrast to several organophosphates used for overlapping ectoparasite indications—including DEF, EPN, leptophos, and isofenphos—all of which induced ataxia or neuropathy in the standardized hen model [3]. For procurement specifications that include a neurotoxicity exclusion criterion, tetrachlorvinphos is one of the few organophosphates with peer-reviewed negative OPIDN data available for direct citation in safety dossiers.

Stored Grain Protection in Rhyzopertha dominica-Prone Regions: Tailored Spectrum of Pest Coverage

In geographical regions and storage environments where the lesser grain borer (Rhyzopertha dominica) constitutes the primary post-harvest pest threat, tetrachlorvinphos provides preferential efficacy against this species while matching chlorpyrifos-methyl in residual persistence on maize [5]. This pest-specific efficacy profile supports a targeted grain protection strategy rather than relying on broader-spectrum organophosphates that may deliver suboptimal R. dominica control. Procurement decisions for stored-grain protectants in tropical and subtropical climates should weigh this differential species susceptibility when formulating pest-specific treatment protocols [5].

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